2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a quinoline moiety and a methoxymethyl group. The presence of multiple functional groups and rings makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Quinoline Moiety: The quinoline ring is introduced through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Attachment of the Methoxymethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- 2-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-4-d
Uniqueness
Compared to similar compounds, 2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific structural features, including the combination of a triazolopyrimidine core with a quinoline moiety and a methoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C20H25N5O/c1-12-8-16-14(13(2)10-20(3,4)23-16)9-15(12)17-6-7-21-19-22-18(11-26-5)24-25(17)19/h6-9,13,23H,10-11H2,1-5H3 |
InChI Key |
SUVWAFUMLUUSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)COC)(C)C |
Origin of Product |
United States |
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